molecular formula C9H10BrNO4S B3052589 2-(4-bromo-N-methylsulfonylanilino)acetic acid CAS No. 425423-24-1

2-(4-bromo-N-methylsulfonylanilino)acetic acid

Cat. No.: B3052589
CAS No.: 425423-24-1
M. Wt: 308.15 g/mol
InChI Key: HPPVMNBRJXQJIL-UHFFFAOYSA-N
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Description

2-(4-bromo-N-methylsulfonylanilino)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and an anilino group attached to an acetic acid moiety. Its unique structure enables it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)acetic acid typically involves multiple steps, starting with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride to yield 4-bromo-N-methylsulfonylaniline. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-methylsulfonylanilino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-brominated products.

    Substitution: Various substituted anilinoacetic acid derivatives.

Scientific Research Applications

2-(4-bromo-N-methylsulfonylanilino)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-N-methylsulfonylanilino)acetic acid
  • 2-(4-fluoro-N-methylsulfonylanilino)acetic acid
  • 2-(4-iodo-N-methylsulfonylanilino)acetic acid

Uniqueness

2-(4-bromo-N-methylsulfonylanilino)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPVMNBRJXQJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358054
Record name 2-(4-bromo-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425423-24-1
Record name 2-(4-bromo-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)CN(c1ccc(Br)cc1)S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of tert-butyl [(4-bromophenyl)(methylsulfonyl) amino]acetate (intermediate 2, 1.00 g, 2.74 mmol) and silica gel (13.7 g) in toluene (88 mL) was heated at reflux for 4 h. The reaction was cooled to room temperature and filtered, the filter cake was washed with methanol/dichloromethane (20/80; 2×100 mL). Evaporation of the combined organic filtrates gave the title compound as a white solid (0.81 g, 95%). LC/MS: 2.81 min; z/e 325 and 327, calcd (M+18) 325 and 327. 1H NMR (400 MHz: MeOD): 7.45 (2H), 7.35 (2H), 4.45 (2H), 3.05 (3H).
Name
tert-butyl [(4-bromophenyl)(methylsulfonyl) amino]acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-N-methylsulfonylanilino)acetic acid
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2-(4-bromo-N-methylsulfonylanilino)acetic acid
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2-(4-bromo-N-methylsulfonylanilino)acetic acid
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2-(4-bromo-N-methylsulfonylanilino)acetic acid
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2-(4-bromo-N-methylsulfonylanilino)acetic acid
Reactant of Route 6
2-(4-bromo-N-methylsulfonylanilino)acetic acid

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